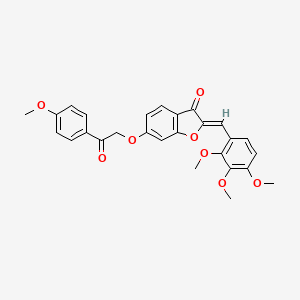

8-methoxy-1-methylquinolin-4(1H)-one

Übersicht

Beschreibung

8-Methoxy-1-methylquinolin-4(1H)-one is a derivative of the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 8-methoxy-1-methylquinolin-4(1H)-one, they do provide insights into the properties and applications of related quinoline compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core structure. For instance, the synthesis of 8-hydroxyquinoline derivatives has been achieved and characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . Similarly, organorhodium(III) complexes of 8-methylquinoline have been synthesized through metallation with rhodium(III) chloride hydrate . These methods could potentially be adapted for the synthesis of 8-methoxy-1-methylquinolin-4(1H)-one by introducing the appropriate methoxy and methyl substituents at the desired positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of a rhodium complex with 8-hydroxyquinoline has been determined, showing that the nitrogen atom of the chelate ring has a significant trans influence . This information can be valuable when considering the molecular structure of 8-methoxy-1-methylquinolin-4(1H)-one, as the position and nature of substituents can greatly affect the molecule's geometry and electronic properties.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, often facilitated by their complexation with metals. The organorhodium complexes of 8-methylquinoline, for example, react with different ligands to form a variety of complexes characterized by spectroscopic methods . These reactions are indicative of the reactivity of quinoline derivatives and suggest that 8-methoxy-1-methylquinolin-4(1H)-one could also form complexes with metals, which could be explored for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The corrosion inhibition performance of 8-hydroxyquinoline derivatives has been studied, showing that these compounds can serve as effective corrosion inhibitors for carbon steel in acidic solutions . Additionally, the antiproliferative activities of certain quinoline derivatives have been evaluated, demonstrating the importance of substituent position on biological activity . These findings suggest that 8-methoxy-1-methylquinolin-4(1H)-one could also exhibit unique physical and chemical properties that could be harnessed in various applications, such as in the development of new pharmaceuticals or as corrosion inhibitors.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

8-Methoxy-1-methylquinolin-4(1H)-one derivatives have shown promising results in antitumor activities. For instance, compounds with modifications on the quinazoline and quinoxalinone frameworks have demonstrated high antiproliferative activity in human tumor cell lines and significant inhibition of tumor growth in mice models without obvious signs of toxicity. These compounds inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning them as novel classes of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Corrosion Inhibition

The compound and its derivatives have been evaluated for their potential as corrosion inhibitors. Studies have shown that certain 8-hydroxyquinoline derivatives can effectively protect carbon steel in acidic environments, indicating the compounds' application in preventing corrosion. These inhibitors work by adsorbing onto the metal surface, following the Langmuir adsorption isotherm, and involve chemisorption mechanisms (Faydy et al., 2019).

Metal Chelation and Biomedical Applications

8-Hydroxyquinolines, including derivatives of 8-methoxy-1-methylquinolin-4(1H)-one, are known for their metal chelating properties. These compounds have been proposed for treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to complex with metal ions. Their medicinal properties extend to anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities, highlighting their significance in metal homeostasis and therapeutic applications (Prachayasittikul et al., 2013).

Fluorescent Sensors and Cell Imaging

8-Methoxy-1-methylquinolin-4(1H)-one and its analogues have been utilized in developing fluorescent sensors for metal ions, such as zinc. These sensors exhibit quick responses, selectivity, and high sensitivity, making them suitable for cell imaging studies. Their applications in detecting intracellular metal ions offer potential in biomedical research, providing insights into cellular processes and disease mechanisms (Pradhan et al., 2015).

Eigenschaften

IUPAC Name |

8-methoxy-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-9(13)8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLIXAFLJCCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

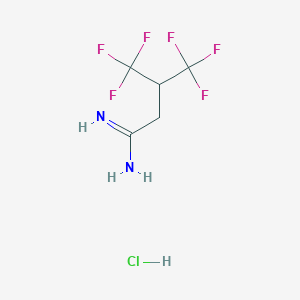

Canonical SMILES |

CN1C=CC(=O)C2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-1-methylquinolin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

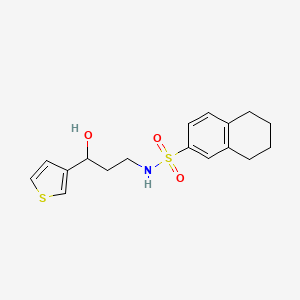

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

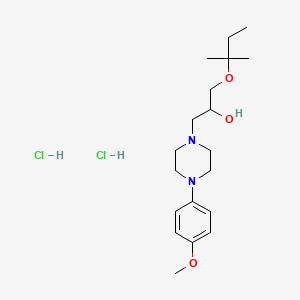

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

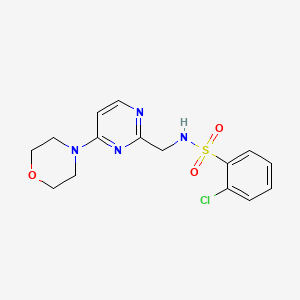

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

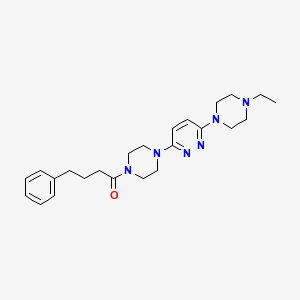

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)